molecular formula C14H13Cl2NO3S B5776710 2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamide

2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamide

Cat. No. B5776710
M. Wt: 346.2 g/mol
InChI Key: IJOOUASAKIALTE-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamide, also known as ethoxzolamide, is a sulfonamide derivative that has been widely used in scientific research for its potential therapeutic applications. Ethoxzolamide is a carbonic anhydrase inhibitor that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

Ethoxzolamide inhibits the activity of carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting carbonic anhydrase, 2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamidee reduces the production of bicarbonate and protons, which in turn reduces the production of aqueous humor in the eye. Ethoxzolamide has also been shown to reduce the activity of glutamate receptors, which play a role in the development of epilepsy and Alzheimer's disease.
Biochemical and Physiological Effects:
Ethoxzolamide has a variety of biochemical and physiological effects. In addition to reducing intraocular pressure, 2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamidee has been shown to reduce the activity of glutamate receptors, which play a role in the development of epilepsy and Alzheimer's disease. Ethoxzolamide has also been shown to inhibit the growth of cancer cells by reducing the activity of carbonic anhydrase.

Advantages and Limitations for Lab Experiments

Ethoxzolamide has several advantages for lab experiments. It is readily available and can be synthesized with high purity and yield. Ethoxzolamide is also relatively inexpensive compared to other carbonic anhydrase inhibitors. However, 2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamidee has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain a consistent concentration in experiments.

Future Directions

There are several future directions for the study of 2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamidee. One direction is the development of more potent and selective carbonic anhydrase inhibitors for the treatment of glaucoma and other diseases. Another direction is the investigation of the role of carbonic anhydrase in the development of cancer and the potential use of carbonic anhydrase inhibitors in cancer therapy. Additionally, the development of new methods for the synthesis of 2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamidee and other carbonic anhydrase inhibitors could lead to more efficient and cost-effective production.

Synthesis Methods

Ethoxzolamide can be synthesized through several methods. One of the most commonly used methods is the reaction of 4-ethoxyaniline with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with ethyl 4-aminobenzoate in the presence of a base. Both methods yield 2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamidee with high purity and yield.

Scientific Research Applications

Ethoxzolamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of 2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamidee is in the treatment of glaucoma. Ethoxzolamide has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase in the ciliary processes of the eye. Ethoxzolamide has also been studied for its potential use in the treatment of epilepsy, Alzheimer's disease, and cancer.

properties

IUPAC Name

2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c1-2-20-11-8-6-10(7-9-11)17-21(18,19)14-12(15)4-3-5-13(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOOUASAKIALTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-(4-ethoxyphenyl)benzenesulfonamide

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